An Inquiry into 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5): A Landscape of Limited Data
An Inquiry into 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (CAS 142937-33-5): A Landscape of Limited Data
For the attention of researchers, scientists, and drug development professionals, this document serves as a technical overview of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride. It must be noted at the outset that publicly available scientific literature on this specific compound is exceptionally scarce. As such, this guide will provide a summary of its known properties and contextualize its potential applications and research avenues based on the broader understanding of related aminopyridine derivatives. The significant gaps in current knowledge will be clearly delineated to highlight opportunities for novel research.
Core Compound Identity and Properties
2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a chemical compound identified by the CAS number 142937-33-5.[1] It is the dihydrochloride salt of the parent compound, 2-(2-Ethylhexylaminomethyl)pyridine. The salt form generally enhances the stability and solubility of the free base, making it more amenable for use in research and development settings.
| Property | Value | Source |
| CAS Number | 142937-33-5 | [1] |
| Molecular Formula | C14H24N2·2HCl | [1] |
| Formula Weight | 293.28 g/mol | [1] |
| Purity | Typically offered at ≥98% for research purposes | [2] |
| Intended Use | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. |
Postulated Synthesis and Chemical Reactivity
While a specific, validated synthesis protocol for 2-(2-Ethylhexylaminomethyl)pyridine is not available in published literature, its structure suggests a plausible synthetic route based on established organic chemistry principles. The following workflow represents a logical, though unverified, approach.
Conceptual Synthetic Workflow
A likely synthetic pathway would involve the reductive amination of 2-pyridinecarboxaldehyde with 2-ethylhexylamine. This common and efficient method for forming carbon-nitrogen bonds is a staple in medicinal chemistry for the synthesis of secondary amines.
Caption: Conceptual workflow for the synthesis of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride.
Detailed Hypothetical Protocol:
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Imine Formation: Equimolar amounts of 2-pyridinecarboxaldehyde and 2-ethylhexylamine are dissolved in a suitable aprotic solvent, such as toluene or dichloromethane. The reaction may be catalyzed by a mild acid. Water formed during the reaction would be removed, for instance, by a Dean-Stark apparatus, to drive the equilibrium towards the formation of the intermediate imine.
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Reduction: The crude imine is then reduced without isolation. A selective reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), would be introduced to the reaction mixture. These reagents are capable of reducing the C=N double bond of the imine to a C-N single bond without affecting the pyridine ring.
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Work-up and Purification: Following the reduction, an aqueous work-up would be performed to quench any remaining reducing agent and to separate the product from water-soluble byproducts. The organic layer containing the free base, 2-(2-Ethylhexylaminomethyl)pyridine, would be dried and the solvent evaporated. The crude product could then be purified by column chromatography.
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Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a stoichiometric amount of hydrochloric acid (typically as a solution in a solvent like isopropanol or as gaseous HCl) to precipitate the dihydrochloride salt. The resulting solid would be collected by filtration and dried.
Causality and Self-Validation: The choice of reductive amination is based on its high efficiency and selectivity for forming secondary amines. The use of a selective reducing agent like NaBH4 or STAB is crucial to avoid unwanted side reactions, such as the reduction of the pyridine ring. A self-validating system for this protocol would involve in-process monitoring by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the intermediate and final products. The final product's identity and purity would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Biological and Pharmacological Significance (Inferred)
Direct biological or pharmacological data for 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is currently unavailable. However, the broader class of aminopyridine derivatives has been the subject of extensive research, revealing a wide range of biological activities. These activities provide a framework for postulating the potential applications of the target compound.
Aminopyridine and its derivatives are known to interact with various enzymes and receptors due to their unique structural properties.[3] They have been investigated for a multitude of therapeutic applications, including:
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Anticancer: Numerous pyridine derivatives have been synthesized and evaluated as potential anticancer agents, targeting kinases, tubulin polymerization, and other cellular pathways.[4]
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Antimicrobial and Antiviral: The pyridine nucleus is a common scaffold in the development of new antimicrobial and antiviral drugs.[5]
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Neurological Disorders: A related compound, 2-(2-Methylaminoethyl)pyridine (the parent compound of Betahistine), is used in the development of drugs for neurological disorders.[6] This suggests that other 2-substituted aminopyridines may also possess activity within the central nervous system.
The 2-ethylhexyl moiety in the target compound introduces significant lipophilicity, which could influence its pharmacokinetic properties, such as membrane permeability and protein binding. This structural feature may direct its potential applications towards targets that require enhanced lipid solubility for effective interaction.
Proposed Analytical Methodologies
For researchers embarking on the study of this compound, establishing robust analytical methods is paramount. Based on the analysis of similar aminopyridine structures, the following techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
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Rationale: HPLC is a versatile and widely used technique for the separation, identification, and quantification of small molecules.
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Proposed Conditions:
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Column: A C18 reverse-phase column is a suitable starting point.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine groups.
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Detection: UV detection at a wavelength around 260 nm, corresponding to the absorbance of the pyridine ring, should be effective. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
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Proposed Conditions:
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Derivatization: Due to the polarity of the amine and the potential for thermal instability, derivatization (e.g., acylation or silylation) may be necessary to improve its chromatographic behavior.
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Column: A non-polar or medium-polarity capillary column would be appropriate.
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Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.
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Future Research Directions and Unanswered Questions
The current state of knowledge regarding 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is nascent. This presents a significant opportunity for original research. Key areas for investigation include:
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Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, MS, elemental analysis), is a fundamental first step.
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Screening for Biological Activity: A broad-based screening of the compound against various biological targets is warranted. This could include assays for anticancer, antimicrobial, antiviral, and neurological activity.
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Pharmacokinetic and Toxicological Profiling: Should any promising biological activity be identified, a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a comprehensive safety and toxicity assessment would be necessary for any further development.
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Mechanism of Action Studies: For any confirmed biological activity, elucidating the underlying mechanism of action will be crucial for understanding its therapeutic potential and for guiding further optimization of the chemical structure.
References
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MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
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RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
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IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
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Worldwide Life Sciences. (2026, February 27). 2-(2-Ethylhexylaminomethyl)pyridine dihydrochlorid. Retrieved from [Link]
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MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
Sources
- 1. wwmponline.com [wwmponline.com]
- 2. 142937-33-5 | 2-(2-ETHYLHEXYLAMINOMETHYL)PYRIDINE DIHYDROCHLORIDE | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
